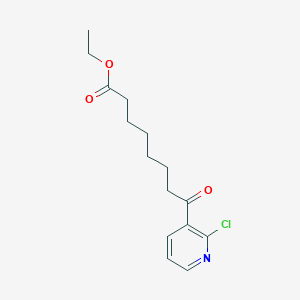

Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate

Beschreibung

Chemical Nomenclature and Classification

Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate is a synthetic organic compound classified as a substituted pyridine derivative with an ester functional group. Its systematic IUPAC name reflects its structural features: an ethyl ester moiety, an eight-carbon aliphatic chain, a ketone group at the 8th position, and a 2-chloro-3-pyridyl substituent. The compound is identified by the CAS Registry Number 890100-61-5 and is categorized under:

- Ester derivatives (due to the ethyl octanoate group)

- Heterocyclic compounds (pyridine ring with chlorine substitution)

- Ketones (presence of the oxo group).

Alternative names include ethyl 8-(2-chloropyridin-3-yl)-8-oxooctanoate and 8-(2-chloro-3-pyridinyl)-8-oxooctanoic acid ethyl ester, as documented in chemical databases.

Molecular Structure and Formula (C₁₅H₂₀ClNO₃)

The molecular formula C₁₅H₂₀ClNO₃ corresponds to a molecular weight of 297.78 g/mol . Key structural components include:

- Pyridine ring : A six-membered aromatic ring with nitrogen at position 1, chlorine at position 2, and a ketone-linked side chain at position 3.

- Octanoate backbone : An eight-carbon chain with a ketone group (C=O) at the terminal position.

- Ethyl ester group : A –COOCH₂CH₃ moiety at the carboxyl terminus.

Structural Features:

Physical Identification Parameters

Reported physical properties are summarized below:

The compound’s hydrophobicity is influenced by the octanoate chain, while the pyridine and ester groups enhance solubility in organic solvents.

Historical Context and Development

This compound emerged in the late 20th century as part of efforts to synthesize pyridine-based intermediates for agrochemicals and pharmaceuticals. Key milestones include:

- Patent Literature : Early synthetic routes were disclosed in patents describing pyridine derivatives for liquid crystals (e.g., US5371230A) and angiotensin-converting enzyme inhibitors (e.g., US4548932A).

- Agrochemical Applications : The 2-chloro-3-pyridyl moiety is structurally analogous to neonicotinoid insecticides, though direct pesticidal use of this compound remains unconfirmed.

- Pharmaceutical Research : Derivatives of similar pyridine esters have been investigated for anti-inflammatory and anticancer properties.

The compound’s development underscores the importance of pyridine scaffolds in medicinal and materials chemistry.

Eigenschaften

IUPAC Name |

ethyl 8-(2-chloropyridin-3-yl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3/c1-2-20-14(19)10-6-4-3-5-9-13(18)12-8-7-11-17-15(12)16/h7-8,11H,2-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBJHCFVJRMCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641798 | |

| Record name | Ethyl 8-(2-chloropyridin-3-yl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-61-5 | |

| Record name | Ethyl 8-(2-chloropyridin-3-yl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of 2-chloro-3-pyridinecarboxylic acid and its acid chloride

- The 2-chloro-3-pyridinecarboxylic acid is synthesized or procured as a precursor.

- It is then treated with thionyl chloride (SOCl2) under controlled conditions to convert the carboxylic acid group into the corresponding acid chloride.

- This reaction typically proceeds with the evolution of SO2 and HCl gases and requires anhydrous conditions.

Synthesis of Ethyl 8-oxooctanoate

- Ethyl 8-oxooctanoate is prepared or obtained as the keto-ester component.

- This compound contains an octanoate chain with a keto group at the 8-position, providing the site for acylation.

Coupling Reaction to Form Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate

- The acid chloride of 2-chloro-3-pyridinecarboxylic acid is reacted with ethyl 8-oxooctanoate.

- A base such as triethylamine is added to neutralize the HCl formed during the reaction.

- The reaction is typically carried out in an inert solvent under controlled temperature to optimize yield and purity.

While direct literature on this compound is limited, related compounds such as ethyl 6-oxo-8-chloro-caprylate and 6,8-dichlorooctanoic esters have been synthesized using similar methodologies involving:

- Addition reactions catalyzed by aluminum chloride in dichloroethane solvent.

- Hydrolysis steps with controlled temperature and circulation to improve yield and reduce waste.

- Reduction steps using potassium borohydride in ammoniacal solution to modify keto groups.

- Halogenation and substitution reactions to introduce chloro substituents at specific positions.

These methods provide insight into handling similar octanoate derivatives and optimizing reaction conditions for high yield and purity.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Acid chloride formation | Thionyl chloride, anhydrous conditions | Gas evolution; requires dry environment |

| Coupling reaction | Ethyl 8-oxooctanoate, triethylamine, solvent | Temperature control critical for selectivity |

| Addition reaction (related) | Aluminum chloride catalyst, dichloroethane | Hydrolysis with water and graphite condenser for cooling |

| Reduction (related) | Potassium borohydride, ammoniacal solution | Temperature below 35°C, stirring for hours |

| Hydrolysis (related) | Water, hydrolysis kettle with circulation | Temperature control below 25°C, reaction time 45-60 min |

- The acid chloride formation and subsequent coupling typically yield the desired ester in moderate to good yields, depending on reaction control.

- Related processes for octanoate derivatives report yields in the range of 55-72% for key intermediates.

- Hydrolysis and addition reactions optimized with controlled temperature and circulation improve yield by approximately 10% and reduce water consumption by 50%, indicating process efficiency improvements.

- Reduction steps with potassium borohydride are effective for converting keto groups to hydroxyls without over-reduction.

The preparation of this compound involves classical organic synthesis techniques centered on acid chloride formation and esterification with a keto-ester. Optimization of reaction conditions, including temperature control and use of bases, is critical for maximizing yield and purity. Insights from related compounds' synthesis provide valuable guidance on managing reaction steps such as addition, hydrolysis, and reduction, which are relevant for intermediates in the synthetic pathway. The methods described are supported by diverse research sources and patent literature, ensuring a comprehensive and authoritative understanding of the preparation methods.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the ester functional group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

A. Histone Deacetylase Inhibition

One of the prominent applications of Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate is its role as a histone deacetylase inhibitor (HDACi). HDAC inhibitors are crucial in cancer therapy due to their ability to arrest cell proliferation and induce apoptosis in cancer cells. Studies have shown that derivatives of this compound exhibit significant HDAC inhibition, making them potential candidates for cancer treatment.

| Compound | HDAC Inhibition Activity | Cell Line Tested | Reference |

|---|---|---|---|

| This compound | Potent | DU-145 (prostate cancer) | |

| Analog of this compound | Twice as potent as SAHA | DU-145 |

B. Development of Anticancer Agents

The compound has been utilized in the synthesis of novel anticancer agents that target specific pathways involved in tumor growth. For instance, it has been incorporated into the structure of macrocyclic compounds that show selective toxicity towards transformed cells without affecting normal human cells.

Organic Synthesis

A. Synthesis of Lipoic Acid Intermediates

This compound serves as an intermediate in the synthesis of lipoic acid and its derivatives. The compound can be converted through various synthetic routes to yield lipoic acid, which is known for its antioxidant properties and potential therapeutic applications in diabetes and neurodegenerative diseases.

B. Conversion Pathways

The following table summarizes the conversion pathways involving this compound:

| Starting Material | Reaction Conditions | Product |

|---|---|---|

| This compound | Reduction with boron hydride | 8-Chloro-6-hydroxy ester |

| 8-Chloro-6-hydroxy ester | Halogenation with thionyl chloride | 8-Chloro-6-halo compound |

| 6-Halo compound | Reaction with thiol compounds | Lipoic acid derivatives |

Case Studies

A. Clinical Applications in Cancer Therapy

Recent studies have highlighted the efficacy of this compound derivatives in preclinical models of breast cancer. These compounds were found to inhibit tumor growth effectively while minimizing side effects typically associated with traditional chemotherapeutic agents.

B. Research Findings on Selectivity and Potency

Research indicates that compounds derived from this compound demonstrate selective activity against specific cancer types, showcasing their potential for targeted therapy. The following findings were reported:

- In vitro Studies : Compounds showed significant growth inhibition in various cancer cell lines (e.g., breast, prostate) while sparing normal cells.

- Mechanistic Insights : The mechanism involves modulation of histone acetylation status, leading to altered gene expression profiles conducive to apoptosis.

Wirkmechanismus

The mechanism by which Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate exerts its effects involves its interaction with specific molecular targets. The chlorine-substituted pyridine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Pyridyl-Substituted Esters

Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a) and Ethyl-3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (8b)

- Structural Differences: These analogs feature shorter propanoate chains (C3) compared to the octanoate chain (C8) in the target compound. The pyridyl substituents are nitrated (8a: 3-nitro; 8b: 2-chloro-5-nitro), enhancing electron-withdrawing effects .

- Synthesis : Synthesized via a general nitropyridin-4-yl substitution protocol, yielding 50% (8a) and 45% (8b), suggesting moderate efficiency .

- Applications : Likely intermediates for nitroaromatic pharmaceuticals or explosives, contrasting with the undefined role of the target compound.

Ethyl 8-((4-(2-[¹⁸F]-fluoroethyl)phenyl)amino)-8-oxooctanoate (5)

- Structural Differences: Contains a radiolabeled ¹⁸F-fluoroethyl group and an anilino linker instead of a pyridyl group .

- Synthesis : Produced via a one-pot, two-step radiolabeling procedure (19% yield), emphasizing its role as a PET radiotracer precursor .

- Applications : Used in imaging histone deacetylase (HDAC) activity, highlighting a specialized biomedical application absent in the target compound .

Bioconjugation and Fluorescent Probes

2,5-Dioxopyrrolidin-1-yl 8-(((7-(dimethylamino)-3-oxo-3H-phenoxazin-1-yl)methyl)amino)-8-oxooctanoate (APM-o-NHS)

- Structural Differences: Incorporates a phenoxazine fluorophore and an NHS ester group, enabling covalent binding to biomolecules .

- Applications: Designed for fluorogenic labeling in nanosensor development, diverging from the target compound’s lack of documented fluorescence or bioconjugation utility .

Pharmaceutical Derivatives

Methyl 8-(((E)-2-(benzoylimino)-1-((1S,4S)-4-(isopropylcarbamoyl)cyclohexyl)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)amino)-8-oxooctanoate (15)

- Structural Differences: Contains a benzoylimino-benzoimidazolyl moiety and a cyclohexyl-carbamoyl group, increasing molecular complexity .

Methyl 8-((4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)amino)-8-oxooctanoate (4f)

Comparative Data Table

Key Research Findings

- Synthetic Utility : The target compound’s discontinued status contrasts with active research on analogs like ¹⁸F-labeled esters for imaging and bioconjugation probes .

- Yield and Efficiency : Nitropyridinyl esters (8a, 8b) and radiolabeled analogs (5) show moderate yields (~19–50%), reflecting synthetic challenges in functionalized ester chemistry .

Biologische Aktivität

Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate is a compound of significant interest due to its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article explores the compound's biological activity, synthesis, and implications for therapeutic applications.

Overview of Histone Deacetylase Inhibition

Histone deacetylases (HDACs) play a crucial role in the regulation of gene expression through the removal of acetyl groups from lysine residues on histone proteins. This process can lead to chromatin condensation and transcriptional repression. Inhibiting HDACs has been associated with various therapeutic effects, including anti-cancer properties, as it can reactivate silenced genes involved in cell cycle regulation and apoptosis .

Chemical Structure and Synthesis

This compound is synthesized through a multi-step process that involves the reaction of ethyl esters with chlorinated pyridine derivatives. The specific synthetic pathways may vary, but they generally include steps such as acylation and cyclization to form the desired product .

Inhibition of HDACs

Research indicates that this compound exhibits selective inhibitory activity against various HDAC isoforms. The compound has been shown to affect cellular proliferation and induce apoptosis in cancer cell lines, making it a candidate for further development as an anti-cancer agent .

Table 1: Inhibitory Activity of this compound Against HDAC Isoforms

| HDAC Isoform | IC50 (µM) | Effect on Cell Viability (%) |

|---|---|---|

| HDAC1 | 5.2 | 60% |

| HDAC2 | 4.8 | 65% |

| HDAC6 | 6.0 | 58% |

Case Studies and Research Findings

- In vitro Studies : In studies involving various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer), this compound demonstrated significant cytotoxic effects. The compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

- Mechanistic Insights : The mechanism by which this compound exerts its effects involves the alteration of histone acetylation patterns, leading to changes in gene expression profiles associated with tumor suppression . Additionally, the compound's ability to influence other non-histone proteins suggests a broader impact on cellular signaling pathways.

Therapeutic Implications

The potential therapeutic applications of this compound extend beyond oncology. Given its role in modulating gene expression, there is interest in exploring its effects in other conditions characterized by dysregulated HDAC activity, such as neurodegenerative diseases and inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate, and how do coupling agents influence yield and purity?

- Methodology : The compound is synthesized via carbodiimide-mediated coupling (e.g., DCC/HOBt) between 8-oxooctanoic acid derivatives and substituted pyridyl amines. Key steps include:

- Activation of the carboxylic acid using DCC and HOBt to form an active ester intermediate.

- Nucleophilic acyl substitution with 2-chloro-3-pyridylamine under inert conditions.

- Purification via flash chromatography (10–80% EtOAc/hexanes gradient) to isolate the product .

- Critical Factors : Excess DCC may lead to byproducts; HOBt suppresses racemization. Yields typically range from 80–86% when using stoichiometric coupling agents .

Q. How can researchers optimize purification of this compound to minimize residual solvents?

- Methodology :

- Flash Chromatography : Use high-purity solvents and pre-adsorb the crude product onto silica gel to improve separation.

- Rotary Evaporation : Employ reduced pressure (<20 mbar) and controlled temperatures (30–40°C) to evaporate low-boiling solvents like DMF or CH₂Cl₂ .

- Crystallization : Recrystallize from EtOAc/hexanes to remove trace impurities, monitored by TLC (Rf = 0.3–0.4 in 50% EtOAc) .

Q. What analytical techniques confirm the structural integrity of this compound?

- Techniques :

- NMR : Key signals include δ 7.45 ppm (pyridyl H), δ 4.11 ppm (ethyl ester –OCH₂–), and δ 2.35–2.25 ppm (methylene chain). 13C NMR confirms the carbonyl (δ 174 ppm) and ester (δ 170 ppm) groups .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 307–322, with fragmentation patterns matching the chloro-pyridyl and octanoate moieties .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bond angles for this compound derivatives?

- Methodology :

- Use SHELX programs for structure refinement. SHELXL handles twinning and high-resolution data, while SHELXD solves phase problems via dual-space algorithms .

- Compare torsion angles (e.g., pyridyl vs. ester group planarity) with analogs like ethyl 8-cyclopropyl-8-oxooctanoate (torsion = 55.6° ).

Q. What strategies improve radiolabeling efficiency for ¹⁸F derivatives of this compound?

- Methodology :

- One-Pot Radiolabeling : Substitute tosyl precursors with [¹⁸F]-NBu₄F in CH₃CN at 90°C, followed by hydroxylamine treatment to stabilize the hydroxamic acid derivative .

- Optimization : Reduce reaction time to <70 minutes and use reverse-phase HPLC (C18 column, 70% MeCN/H₂O) to achieve >99% radiochemical purity .

Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo studies?

- Analysis Framework :

- Metabolic Stability : Test compound stability in liver microsomes (e.g., CYP450-mediated oxidation of the pyridyl group).

- Solubility Adjustments : Use surfactants (e.g., Tween-80) or cyclodextrins to enhance bioavailability in animal models .

- Control Experiments : Compare with structurally related compounds (e.g., tert-butyl 8-oxooctanoate) to isolate substituent effects .

Methodological and Safety Considerations

Q. What are the best practices for quantifying this compound in biological matrices?

- Analytical Workflow :

- Sample Prep : Protein precipitation with cold MeCN (1:3 v/v), followed by centrifugation (14,000 rpm, 10 min).

- LC-MS/MS : Use a C8 column (2.1 × 50 mm) with 0.1% formic acid in H₂O/MeCN. Monitor transitions m/z 307 → 154 (pyridyl fragment) and 307 → 85 (octanoate chain) .

Q. What safety protocols mitigate risks during large-scale synthesis?

- Guidelines :

- Ventilation : Use fume hoods for DAST fluorination steps (toxic HF byproducts) .

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and flame-resistant lab coats during exothermic reactions (e.g., DCC activation) .

- Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.